Calcium decanoate
Overview
Description
It is a colorless solid with the molecular formula Ca(C10H19O2)2 and a molecular weight of 418.69 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Calcium decanoate can be synthesized through the reaction of decanoic acid with calcium hydroxide. The specific preparation method involves suspending n-decanoic acid and calcium hydroxide in a reaction vessel, heating the reaction, and then collecting and drying the resulting precipitate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Calcium decanoate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include ferric chloride hexahydrate and sodium decanoate. The major products formed from these reactions are normal alkanes, monoalkenes, and various complexes.
Scientific Research Applications
Calcium decanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving metal carboxylates.
Medicine: It is explored for its potential use in drug formulations and as a calcium supplement.
Mechanism of Action
The mechanism of action of calcium decanoate involves its role as a calcium ion source. Calcium ions play a vital role in various physiological processes, including signal transduction pathways, muscle contraction, and bone health . This compound releases calcium ions into the bloodstream, where they can interact with various molecular targets and pathways, such as calcium ion channels and binding proteins.
Comparison with Similar Compounds
Calcium decanoate can be compared with other calcium carboxylates, such as calcium octanoate and calcium dodecanoate. These compounds share similar structures but differ in their alkyl chain lengths, which affect their chemical behavior and applications . For example:
Calcium octanoate: Has a shorter alkyl chain and is less hydrophobic compared to this compound.
Calcium dodecanoate: Has a longer alkyl chain and exhibits different precipitation behavior in aqueous solutions.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic interactions and hydration effects, making it suitable for various applications .
Properties
CAS No. |
13747-30-3 |
---|---|
Molecular Formula |
C10H20CaO2 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
calcium;decanoate |
InChI |
InChI=1S/C10H20O2.Ca/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI Key |
CBTNMNPOHBZVNW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCC(=O)O.[Ca] |
Appearance |
Solid powder |
Key on ui other cas no. |
13747-30-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium bis(caprate); Calcium caprate; Calcium decanoate; Decanoic acid, calcium salt. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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